

Spectroscopic Characterization of 4-Fluoro-3-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-3-nitropyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Fluoro-3-nitropyridine**, a key intermediate in pharmaceutical synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the characterization and quality control of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **4-Fluoro-3-nitropyridine**, the following data tables are based on established principles of spectroscopy and known substituent effects on pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **4-Fluoro-3-nitropyridine**, ^1H , ^{13}C , and ^{19}F NMR are particularly informative.

Table 1: Predicted ^1H NMR Data for **4-Fluoro-3-nitropyridine**

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	8.8 - 9.0	d	~2-3 Hz
H-5	7.6 - 7.8	dd	~8-9 Hz, ~4-5 Hz
H-6	8.6 - 8.8	d	~5-6 Hz

Note: Predicted values are for a standard deuterated solvent like CDCl_3 and are relative to a TMS internal standard.

Table 2: Predicted ^{13}C NMR Data for **4-Fluoro-3-nitropyridine**

Carbon	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity (due to ^{19}F coupling)	Predicted $^1\text{JC-F}$ (Hz)
C-2	~155	d	~5-10
C-3	~140	d	~15-20
C-4	~160	d	~250-270
C-5	~125	s	-
C-6	~150	s	-

Note: Predicted values are for a standard deuterated solvent like CDCl_3 and are relative to a TMS internal standard.

Table 3: Predicted ^{19}F NMR Data for **4-Fluoro-3-nitropyridine**

Fluorine	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
4-F	-110 to -130	d

Note: Predicted values are relative to a CFCl_3 external standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Fluoro-3-nitropyridine** is expected to show characteristic absorption bands for the nitro group, the C-F bond, and the aromatic pyridine ring.^{[1][2][3][4]}

Table 4: Predicted Significant IR Absorption Bands for **4-Fluoro-3-nitropyridine**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
Aromatic C-H stretch	3100 - 3000	Medium
Asymmetric NO ₂ stretch	1550 - 1530	Strong
Aromatic C=N stretch	1600 - 1580	Medium
Aromatic C=C stretch	1500 - 1400	Medium
Symmetric NO ₂ stretch	1360 - 1340	Strong
C-F stretch	1250 - 1150	Strong
Aromatic C-H out-of-plane bend	900 - 700	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **4-Fluoro-3-nitropyridine**, the molecular ion peak and characteristic fragment ions are expected.^{[5][6]}

Table 5: Predicted Mass Spectrometry Data for **4-Fluoro-3-nitropyridine**

m/z	Predicted Identity
142	[M] ⁺ (Molecular Ion)
112	[M - NO] ⁺
96	[M - NO ₂] ⁺
76	[C ₄ H ₂ FN] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Fluoro-3-nitropyridine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ is typically used.
- **Data Acquisition:** Acquire the spectra on a high-resolution NMR spectrometer. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
- **Data Acquisition:** Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.
- **Ionization:** Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Data Acquisition:** Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Fluoro-3-nitropyridine**.



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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

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